molecular formula C14H12N2O7S B2897371 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-08-0

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No. B2897371
CAS RN: 519152-08-0
M. Wt: 352.32
InChI Key: YSLCCHPORMJMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a fluorinated sugar that can be used for the synthesis of oligosaccharides and polysaccharides . It is also a building block for glycosylation, methylation, and click modification . This compound has a molecular weight of 352.32 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C14H12N2O7S . The InChI code for this compound is 1S/C14H12N2O7S/c1-24-12-6-4-10 (17 (20)21)8-11 (12)16-26 (22,23)14-7-9 (15 (18)19)3-5-13 (14)25-2/h3-8,16H,1-2H3, (H,18,19) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.32 g/mol . It is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Chemical Properties

Benzoic acid derivatives, including those similar in structure to 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid, have been extensively studied for their synthetic routes and chemical properties. For example, the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid demonstrates alternative approaches to synthesize benzoic acid derivatives, which are intermediate products in the preparation of cardiotonic drugs such as Sulmazole and Isomazole (D. Lomov, 2019). This highlights the chemical versatility and significance of such compounds in pharmaceutical synthesis.

Environmental and Corrosion Studies

Benzoic acid derivatives have also found applications in environmental science, particularly in the study of corrosion inhibition. For instance, the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium have been investigated. These studies provide insights into the effectiveness of benzoic acid derivatives in protecting metals from corrosion, with findings indicating significant inhibition efficiencies (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).

Antibacterial Activity

Research into the antibacterial properties of Schiff bases derived from 4-aminobenzoic acid has shown potential medical applications. These compounds exhibit varying degrees of antibacterial activity against medically important bacterial strains, suggesting their potential use in the development of new antibacterial agents (Jigna Parekh et al., 2005).

Material Science

In the field of material science, polyaniline doped with benzoic acid and substituted benzoic acids represents a novel approach to enhancing the properties of conductive polymers. These materials exhibit improved conductivity and thermal stability, making them suitable for advanced technological applications (C. A. Amarnath, S. Palaniappan, 2005).

Mechanism of Action

The mechanism of action for 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is not specified in the search results. Its use in the synthesis of oligosaccharides and polysaccharides, and as a building block for glycosylation, methylation, and click modification suggests it may play a role in these chemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is for research use only and not for human or veterinary use .

Future Directions

The future directions for the use of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid are not specified in the search results. Given its use in the synthesis of oligosaccharides and polysaccharides, and as a building block for glycosylation, methylation, and click modification, it may continue to be an important compound in these areas .

properties

IUPAC Name

4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-23-13-7-4-10(16(19)20)8-12(13)15-24(21,22)11-5-2-9(3-6-11)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLCCHPORMJMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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